

An In-depth Technical Guide to 2-(4-Methylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Methylphenoxy)propanoic acid

Cat. No.: B184279

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For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Phenoxypropanoic Acids

This technical guide offers a comprehensive exploration of **2-(4-Methylphenoxy)propanoic acid** (CAS No. 22504-83-2), a molecule of interest in diverse fields including agrochemicals, pharmaceuticals, and cosmetics. As a Senior Application Scientist, the aim is to provide not just a collection of data, but a synthesized narrative grounded in scientific principles and practical insights. It is important to note that while this guide focuses on the specific chemical entity of **2-(4-Methylphenoxy)propanoic acid**, the existing body of scientific literature is more extensive for its chlorinated analogue, mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid). Therefore, where direct data for the title compound is limited, this guide will draw upon well-established knowledge of closely related phenoxypropanoic acids to provide a robust and insightful resource. This approach allows for a deeper understanding of the compound's expected properties and potential applications, while clearly delineating established data from reasoned scientific extrapolation.

Section 1: Physicochemical Properties and Molecular Structure

2-(4-Methylphenoxy)propanoic acid is an aromatic carboxylic acid. Its molecular structure, characterized by a p-cresol moiety linked to a propanoic acid via an ether bond, is fundamental to its chemical behavior and biological activity.

Property	Value	Source(s)
CAS Number	22504-83-2	[1]
Molecular Formula	C ₁₀ H ₁₂ O ₃	[1]
Molecular Weight	180.20 g/mol	[1]
IUPAC Name	2-(4-methylphenoxy)propanoic acid	[2]
Synonyms	2-p-Tolyloxy-propionic acid	[3]
Appearance	White shining powder	[3]
Melting Point	99-105 °C	[3]
SMILES	CC1=CC=C(C=C1)OC(C)C(=O)O	[2]
InChI Key	BTQZPXFENISXER-UHFFFAOYSA-N	[2]

Molecular Structure Visualization:

Caption: 2D structure of **2-(4-Methylphenoxy)propanoic acid**.

Section 2: Synthesis and Manufacturing

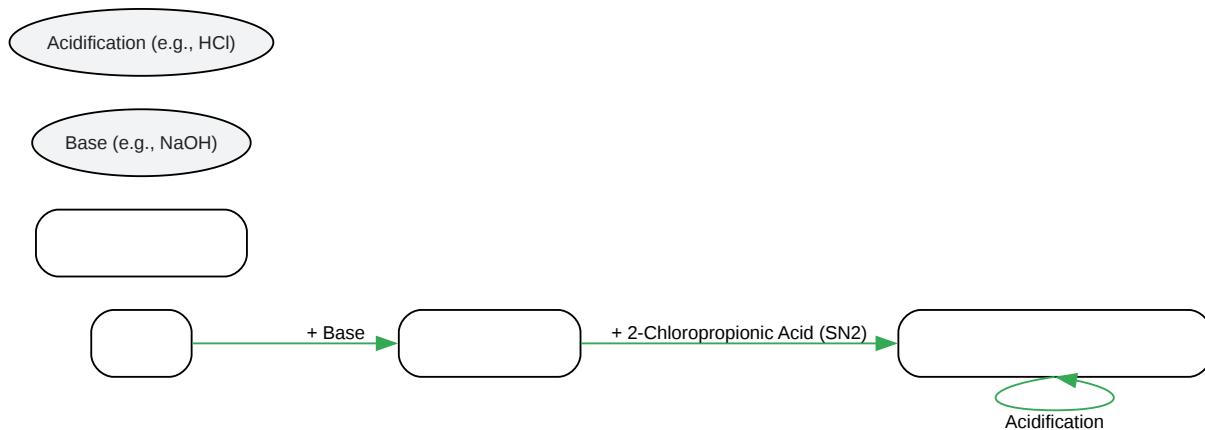
The most prevalent and industrially scalable method for the synthesis of **2-(4-Methylphenoxy)propanoic acid** is the Williamson ether synthesis. This robust SN₂ reaction involves the nucleophilic substitution of a halide by a phenoxide ion.

Reaction Principle:

The synthesis commences with the deprotonation of p-cresol (4-methylphenol) using a strong base, such as sodium hydroxide or potassium hydroxide, to form the corresponding phenoxide.

This phenoxide then acts as a nucleophile, attacking an α -halopropanoic acid or its ester, such as 2-chloropropionic acid, to form the ether linkage.

Visualizing the Synthesis Pathway:



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Caption: Williamson ether synthesis workflow for **2-(4-Methylphenoxy)propanoic acid**.

Detailed Experimental Protocol (Adapted from similar syntheses):

- Step 1: Deprotonation of p-Cresol.
 - In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-cresol (1.0 equivalent) in a suitable solvent such as ethanol or water.
 - Add a stoichiometric amount of a strong base, such as sodium hydroxide (1.0 equivalent), and stir the mixture until the p-cresol has completely dissolved to form the sodium p-methylphenoxide. Gentle heating may be applied to facilitate dissolution.
- Step 2: Nucleophilic Substitution.
 - To the solution from Step 1, add 2-chloropropionic acid (1.0-1.2 equivalents).

- Heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Step 3: Work-up and Isolation.
 - After the reaction is complete, cool the mixture to room temperature and dilute with water.
 - Acidify the solution with a mineral acid, such as hydrochloric acid, to a pH of approximately 2. This will precipitate the crude **2-(4-Methylphenoxy)propanoic acid**.
 - The crude product can be collected by vacuum filtration and washed with cold water.
- Step 4: Purification.
 - Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a white crystalline solid.

Section 3: Analytical Characterization

Accurate characterization of **2-(4-Methylphenoxy)propanoic acid** is crucial for its application in research and development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

3.1 Spectroscopic Analysis

While a complete set of publicly available spectra for **2-(4-Methylphenoxy)propanoic acid** is limited, the expected spectral features can be reliably predicted based on its structure and data from closely related compounds.

3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the propanoic acid moiety, the methyl group on the phenyl ring, and the methyl group of the propanoic acid moiety. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
- ^{13}C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbon, the aromatic carbons, the ether-linked carbon, and the aliphatic carbons.

Predicted ^1H and ^{13}C NMR Data:

Assignment	Predicted ^1H Chemical Shift (δ , ppm)	Predicted ^{13}C Chemical Shift (δ , ppm)
Carboxylic Acid (-COOH)	10.0 - 12.0 (br s, 1H)	175 - 180
Aromatic (C_6H_4)	6.8 - 7.2 (m, 4H)	115 - 155
Methine (-CH)	4.5 - 4.8 (q, 1H)	70 - 75
Phenyl Methyl (- CH_3)	2.2 - 2.4 (s, 3H)	20 - 25
Propanoic Methyl (- CH_3)	1.5 - 1.7 (d, 3H)	15 - 20

3.1.2 Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **2-(4-Methylphenoxy)propanoic acid** is expected to show a molecular ion peak $[\text{M}]^+$ at m/z 180. Key fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the ether bond.

3.1.3 Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule.

Functional Group	Characteristic Absorption (cm^{-1})
O-H stretch (Carboxylic Acid)	3300 - 2500 (broad)
C=O stretch (Carboxylic Acid)	1725 - 1700
C-O stretch (Ether)	1250 - 1000
C-H stretch (Aromatic)	3100 - 3000
C-H stretch (Aliphatic)	3000 - 2850

3.2 Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of **2-(4-Methylphenoxy)propanoic acid**.

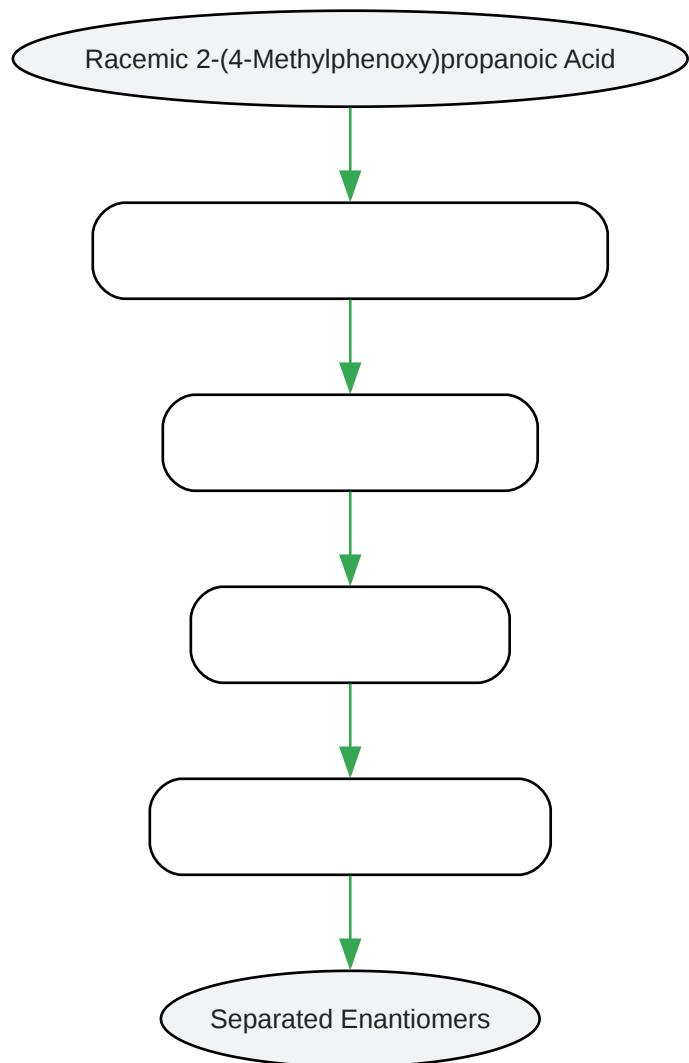
3.2.1 Achiral HPLC

For routine purity analysis, reversed-phase HPLC is typically employed. A C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) provides good separation and peak shape.

3.2.2 Chiral HPLC

2-(4-Methylphenoxy)propanoic acid is a chiral molecule, existing as two enantiomers. The biological activity of many phenoxypropanoic acids is enantiomer-specific. Therefore, the separation and quantification of the individual enantiomers are critical, particularly in drug development.

Workflow for Chiral HPLC Method Development:



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Caption: A typical workflow for chiral HPLC method development.

Direct enantiomeric resolution can be achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of arylpropanoic acids[4]. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) for normal-phase chromatography, or a mixture of aqueous buffer and an organic modifier for reversed-phase chromatography.

Section 4: Applications in Research and Industry

2-(4-Methylphenoxy)propanoic acid and its derivatives have a range of applications, stemming from their biological activities.

- Agrochemicals: As a close structural analog of the herbicide mecoprop, this compound is a key ingredient in the development of selective herbicides for the control of broadleaf weeds[3]. The mechanism of action is believed to be similar to that of other phenoxy herbicides, which act as synthetic auxins, leading to uncontrolled growth and eventual death of susceptible plants[5].
- Pharmaceuticals: Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs)[6]. While specific data for **2-(4-Methylphenoxy)propanoic acid** is limited, its structural similarity to NSAIDs like ibuprofen suggests potential anti-inflammatory properties. The proposed mechanism for such activity would be the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins[7]. Further research is required to elucidate its specific anti-inflammatory profile and potential as a therapeutic agent.
- Cosmetics: The compound is also utilized in skincare products for its potential anti-inflammatory properties, which could be beneficial for sensitive and acne-prone skin[2][3].
- Organic Synthesis: In a laboratory setting, **2-(4-Methylphenoxy)propanoic acid** serves as a versatile reagent and building block for the synthesis of more complex molecules[2][3].

Section 5: Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling **2-(4-Methylphenoxy)propanoic acid**.

Hazard Identification:

- Causes skin irritation.[8]
- Causes serious eye irritation.[8]
- May cause respiratory irritation.[8]

Precautionary Measures:

- Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
 - Skin: Remove contaminated clothing and wash the affected area with soap and water.
 - Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
 - Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Section 6: Concluding Remarks and Future Directions

2-(4-Methylphenoxy)propanoic acid is a molecule with established and potential applications across multiple scientific disciplines. While its role as a precursor in the agrochemical industry is well-documented, its potential as a pharmaceutical agent, particularly as an anti-inflammatory drug, warrants further investigation. Future research should focus on a comprehensive evaluation of its biological activities, including its specific mechanism of action, pharmacokinetic profile, and toxicological properties. Furthermore, the differential activities of its enantiomers should be explored to fully understand its therapeutic potential. This in-depth technical guide provides a solid foundation for researchers and developers to build upon as they continue to unlock the full potential of this versatile compound.

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